5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

Description

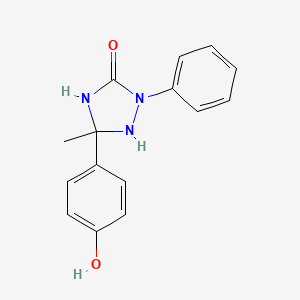

5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is a triazole derivative characterized by a hydroxyphenyl substituent at position 5, a methyl group at the same position, and a phenyl group at position 2. Its structure places it within a broader class of 1,2,4-triazole derivatives, which are known for diverse biological activities, including antifungal, anti-inflammatory, and hydrogen sulfide (H2S)-releasing properties .

Structure

3D Structure

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-15(11-7-9-13(19)10-8-11)16-14(20)18(17-15)12-5-3-2-4-6-12/h2-10,17,19H,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVHGSURAIUIHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds. For instance, the reaction of 4-hydroxybenzaldehyde with phenylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired triazolidinone ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The triazolidinone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Hydroxyphenyl vs. Aminophenyl: Replacing the hydroxyl group (OH) with an amino group (NH2) (e.g., ) increases basicity and solubility, enabling easier derivatization for drug conjugates.

- Chlorophenyl-Benzisoxazole Moiety : The addition of a chlorophenyl-benzisoxazole group () significantly increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration for central nervous system targets.

Physicochemical Properties

Biological Activity

5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one, also known as CAS Number 245039-31-0, is a compound belonging to the class of 1,2,4-triazoles. Its molecular formula is , and it exhibits a range of biological activities that make it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.3 g/mol |

| CAS Number | 245039-31-0 |

| Synonyms | This compound |

Antimicrobial Activity

Research has indicated that derivatives of triazolidinones, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains and fungi. For instance:

- Staphylococcus aureus and Escherichia coli were inhibited at concentrations ranging from 50 to 200 µg/mL.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound. Notably:

- A study demonstrated that compounds similar to this compound showed cytotoxic effects against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) with IC50 values of 6.2 µM and 27.3 µM respectively .

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. It was found that certain derivatives can inhibit voltage-gated sodium channels (VGSC), which plays a crucial role in the management of epilepsy .

The biological activities of this compound are believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : The triazolidinone structure may interact with enzymes involved in cellular signaling pathways.

- Modulation of Ion Channels : As noted in anticonvulsant studies, modulation of VGSC is a key mechanism for seizure control.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various triazolidinones, this compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of synthesized derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity. The most potent derivative was identified as having an IC50 value lower than that of established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(4-Hydroxyphenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous triazolidinone derivatives are synthesized using solvent systems like ethanol-water mixtures and catalysts such as NaOH to control reaction kinetics and yield . Temperature optimization (e.g., reflux at 80–100°C) and stoichiometric ratios of reactants (e.g., hydrazine derivatives to carbonyl compounds) are critical for minimizing side products . Purification often employs recrystallization or column chromatography, with yields reported between 40–75% depending on substituent reactivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- UV-Vis Spectroscopy : For tracking conjugation effects of the hydroxyphenyl group, typically showing absorption maxima near 260–300 nm .

- Potentiometric Titration : To determine pKa values using non-aqueous solvents (e.g., isopropyl alcohol) and tetrabutylammonium hydroxide as a titrant, which is critical for understanding protonation states in biological systems .

- X-ray Crystallography : For resolving crystal packing and stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from variations in assay conditions. To address this:

- Standardize Assay Protocols : Use consistent buffer systems (e.g., pH 7.4 PBS) and control for solvent interference (e.g., DMSO concentrations <1%) .

- Validate Target Binding : Employ surface plasmon resonance (SPR) to quantify binding affinities (KD values) or molecular docking simulations (e.g., AutoDock Vina) to predict interactions with active sites .

- Replicate Studies : Cross-validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the hydroxyphenyl or methyl groups to assess their impact on bioactivity. For example, replace the 4-hydroxyl group with methoxy or halogens to study electronic effects .

- Bioisosteric Replacement : Substitute the triazolidinone core with thiazolidinone or imidazolidinone scaffolds to evaluate ring flexibility .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

Q. How can researchers address challenges in quantifying this compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24-hour intervals .

- Light Sensitivity Tests : Expose the compound to UV light (254 nm) and track photodegradation products using LC-MS .

- Stabilization Strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous solubility and stability .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzyme inhibition potency be analyzed?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in enzyme sources (e.g., recombinant vs. native proteins) and assay temperatures (25°C vs. 37°C) .

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

- Control for Redox Activity : Use antioxidants (e.g., ascorbic acid) in assays to rule out nonspecific redox-mediated inhibition .

Comparative Analysis

Q. What are the key differences between this compound and structurally related triazolidinones in terms of reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : The 4-hydroxyphenyl group increases electrophilicity at the triazolidinone carbonyl, enhancing nucleophilic attack susceptibility compared to methyl-substituted analogs .

- Steric Effects : The 5-methyl group reduces ring flexibility, potentially lowering binding entropy in protein interactions .

- Comparative Table :

Experimental Design Considerations

Q. What controls are essential when testing this compound’s anti-inflammatory activity in vitro?

- Methodological Answer :

- Positive Controls : Use dexamethasone (1–10 µM) or ibuprofen (50–100 µM) to benchmark activity in COX-2 inhibition assays .

- Solvent Controls : Include vehicle-only groups (e.g., 0.1% DMSO) to exclude solvent-mediated effects on cytokine release (e.g., IL-6, TNF-α) .

- Cytotoxicity Assays : Pre-screen using MTT or resazurin assays to ensure observed anti-inflammatory effects are not due to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.